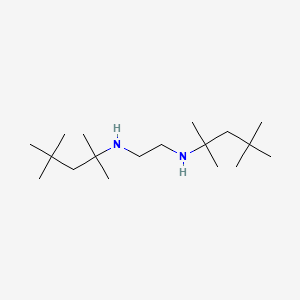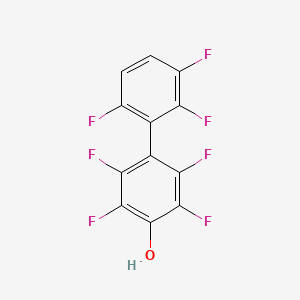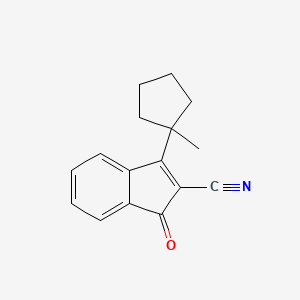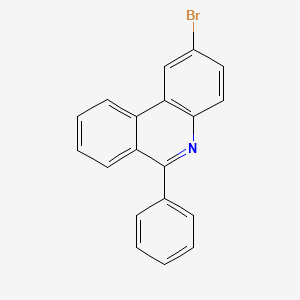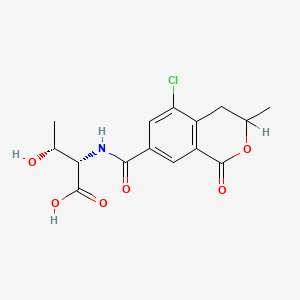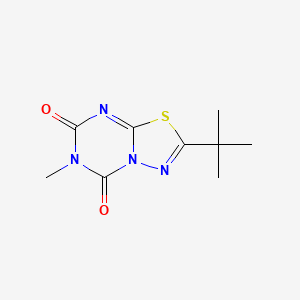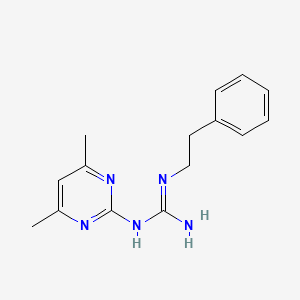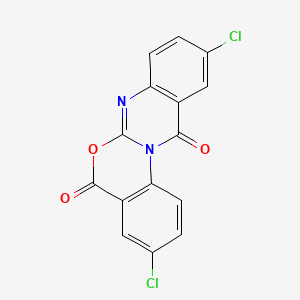
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine atoms at the 3 and 10 positions, and a fused quinazolino-benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups present in the molecule.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino-benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
Scientific Research Applications
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione involves its interaction with molecular targets and pathways. The chlorine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,10-Dibromo-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Difluoro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Dimethyl-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
Uniqueness
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine atoms provide distinct electronic and steric effects, making it a valuable compound for specific applications and studies.
Properties
CAS No. |
59187-49-4 |
|---|---|
Molecular Formula |
C15H6Cl2N2O3 |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
3,10-dichloroquinazolino[3,2-a][3,1]benzoxazine-5,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O3/c16-7-1-3-11-9(5-7)13(20)19-12-4-2-8(17)6-10(12)14(21)22-15(19)18-11/h1-6H |
InChI Key |
OCECBFKXWFKSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N3C4=C(C=C(C=C4)Cl)C(=O)OC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


